Cas no 1226459-86-4 (1-(propan-2-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-pyrazole-3-carboxamide)

1-(propan-2-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(propan-2-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-pyrazole-3-carboxamide
- 1-propan-2-yl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide
- CCG-328473
- 1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide
- AKOS024517762
- F5772-7373
- 1226459-86-4
- N-(4-(1H-tetrazol-1-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide
-
- インチ: 1S/C14H15N7O/c1-10(2)20-8-7-13(17-20)14(22)16-11-3-5-12(6-4-11)21-9-15-18-19-21/h3-10H,1-2H3,(H,16,22)
- InChIKey: IOXLRBANTQTMAB-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C=CC(C(NC2=CC=C(N3C=NN=N3)C=C2)=O)=N1
計算された属性
- 精确分子量: 297.13380813g/mol
- 同位素质量: 297.13380813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 383
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.5Ų
- XLogP3: 1.4
1-(propan-2-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-pyrazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5772-7373-20mg |
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
1226459-86-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5772-7373-20μmol |
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
1226459-86-4 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5772-7373-1mg |
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
1226459-86-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5772-7373-3mg |
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
1226459-86-4 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5772-7373-50mg |
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
1226459-86-4 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5772-7373-100mg |
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
1226459-86-4 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5772-7373-30mg |
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
1226459-86-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5772-7373-10mg |
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
1226459-86-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5772-7373-40mg |
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
1226459-86-4 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5772-7373-2μmol |
1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide |
1226459-86-4 | 2μmol |
$57.0 | 2023-09-09 |
1-(propan-2-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-pyrazole-3-carboxamide 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
2. Book reviews
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
1-(propan-2-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-pyrazole-3-carboxamideに関する追加情報
Recent Advances in the Study of 1-(propan-2-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-pyrazole-3-carboxamide (CAS: 1226459-86-4)
The compound 1-(propan-2-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-pyrazole-3-carboxamide (CAS: 1226459-86-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and tetrazole moieties, has demonstrated promising pharmacological properties, particularly in the context of kinase inhibition and anti-inflammatory applications. Recent studies have explored its potential as a therapeutic agent, shedding light on its mechanism of action, pharmacokinetics, and efficacy in preclinical models.
One of the key areas of investigation has been the compound's interaction with specific kinase targets. Researchers have identified that 1226459-86-4 exhibits selective inhibition against certain kinases involved in inflammatory pathways, making it a potential candidate for treating autoimmune diseases. Structural-activity relationship (SAR) studies have further elucidated the importance of the tetrazole group in enhancing binding affinity and selectivity. These findings have been corroborated by X-ray crystallography and molecular docking simulations, providing a detailed understanding of the compound's binding mode.
In addition to its kinase inhibitory properties, recent preclinical studies have evaluated the compound's pharmacokinetic profile. Results indicate that 1226459-86-4 has favorable oral bioavailability and metabolic stability, which are critical for its development as a drug candidate. Animal models of inflammation have shown significant reduction in disease markers upon administration of the compound, further supporting its therapeutic potential. However, challenges such as off-target effects and long-term toxicity remain to be addressed in future studies.
Another noteworthy aspect of this research is the exploration of synthetic routes for 1226459-86-4. Recent publications have described optimized synthetic protocols that improve yield and purity, facilitating larger-scale production for further testing. These advancements are crucial for transitioning from laboratory-scale synthesis to industrial production, should the compound progress to clinical trials.
In conclusion, 1-(propan-2-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-pyrazole-3-carboxamide represents a promising scaffold for the development of novel therapeutics. Its unique chemical structure and demonstrated biological activity make it a valuable subject of ongoing research. Future studies will likely focus on refining its selectivity, optimizing its pharmacokinetic properties, and evaluating its efficacy in clinical settings. The continued exploration of this compound underscores the dynamic nature of chemical biology and its potential to yield innovative treatments for complex diseases.
1226459-86-4 (1-(propan-2-yl)-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl-1H-pyrazole-3-carboxamide) Related Products
- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)
- 723332-02-3(5-(2,4-dichlorophenyl)methylidene-3-4-(difluoromethoxy)phenyl-2-sulfanylideneimidazolidin-4-one)
- 847503-15-5(6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid)
- 83551-93-3(rac-tert-butyl (2R,4R)-4-benzylpyrrolidine-2-carboxylate)
- 1155076-17-7(1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol)
- 1805434-75-6(3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine)
- 1190316-40-5(3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine)
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 2138552-05-1(4-Methyl-1-(2,3,3-trimethylbutyl)cyclohex-2-en-1-ol)




